molecular formula C24H26N4O4 B041408 1,1'-Ethylidenebis(tryptophan) CAS No. 132685-02-0

1,1'-Ethylidenebis(tryptophan)

Numéro de catalogue: B041408
Numéro CAS: 132685-02-0
Poids moléculaire: 434.5 g/mol
Clé InChI: DETVQFQGSVEQBH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1,1'-Ethylidenebis(tryptophan) (EBT), also known as Peak E, is a dimeric derivative of L-tryptophan formed during the industrial synthesis of L-tryptophan supplements. It gained notoriety as a contaminant linked to eosinophilia-myalgia syndrome (EMS), a multisystem inflammatory disorder characterized by severe myalgia, eosinophilia, and fibrosis . Epidemiologic studies in the late 1980s identified EBT in case-associated L-tryptophan batches, with structural confirmation achieved via high-performance liquid chromatography (HPLC) and mass spectrometry . EBT’s biological activity includes stimulating type I collagen gene expression in human fibroblasts, a hallmark of EMS-related fibrosis, and activating eosinophils and T lymphocytes to produce interleukin-5 (IL-5), driving eosinophilic inflammation .

Analyse Biochimique

Biochemical Properties

1,1’-Ethylidenebis(tryptophan) has been shown to interact with various biomolecules. It increases the proliferation of EoL-3 eosinophilic leukemia cells, release of eosinophil cationic protein from isolated human peripheral blood eosinophils, and IL-5 production in isolated human T cells . These interactions suggest that 1,1’-Ethylidenebis(tryptophan) plays a role in biochemical reactions involving these cells and proteins.

Cellular Effects

1,1’-Ethylidenebis(tryptophan) has significant effects on various types of cells. It increases the proliferation of EoL-3 eosinophilic leukemia cells . It also induces fascia thickening and increases mast cell infiltration, inflammation, and fibrosis in superficial adipose and panniculus carnosus tissues in mice .

Molecular Mechanism

While the exact mechanism of action of 1,1’-Ethylidenebis(tryptophan) remains partially elusive, it is believed to engage in hydrogen bonding and hydrophobic interactions when interacting with proteins and enzymes . It is also suggested that 1,1’-Ethylidenebis(tryptophan) or possibly a breakdown product becomes incorporated into proteins .

Temporal Effects in Laboratory Settings

In a study involving Lewis rats, animals treated for 6 weeks with 1,1’-Ethylidenebis(tryptophan) developed significant myofascial thickening . This suggests that the effects of 1,1’-Ethylidenebis(tryptophan) can change over time in laboratory settings.

Dosage Effects in Animal Models

The effects of 1,1’-Ethylidenebis(tryptophan) vary with different dosages in animal models. For instance, in Lewis rats, a dosage of 40 µg/kg of 1,1’-Ethylidenebis(tryptophan) induces fascia thickening and increases mast cell infiltration, inflammation, and fibrosis .

Transport and Distribution

1,1’-Ethylidenebis(tryptophan) is transported and distributed within cells and tissues. In rats, it was found that a considerable amount of 1,1’-Ethylidenebis(tryptophan) is transferred to the large intestine without decomposition by gastric fluid in the stomach .

Applications De Recherche Scientifique

Toxicological Studies

EBT is recognized as a contaminant in L-tryptophan products, particularly from the manufacturer Showa Denko, which has been implicated in EMS outbreaks. Research indicates that EBT exhibits toxic properties that can lead to significant pathological changes in animal models.

Key Findings:

  • Pathological Effects: In studies involving Lewis rats, administration of EBT resulted in myofascial thickening and pancreatic pathology, including fibrosis and acinar changes. These effects were more pronounced when compared to control groups receiving non-contaminated L-tryptophan .
  • Immune Activation: EBT has been shown to induce immune activation characterized by increased frequencies of CD8+ T cells and IL-2 receptor-positive cells in peripheral blood . This suggests a potential role in modulating immune responses.

Immunological Applications

EBT's impact on eosinophil function has been a significant area of research, particularly concerning its role in EMS.

Mechanisms of Action:

  • Eosinophil Activation: EBT enhances eosinophil cationic protein (ECP) release through degranulation processes. It also upregulates IL-5 receptor levels on eosinophils, contributing to their functional activation . This bimodal mechanism implies that EBT may exacerbate conditions associated with eosinophilia.
  • Cytokine Production: T cells stimulated by EBT produce bioactive interleukin-5 (IL-5), which is crucial for eosinophil proliferation and survival. The induction of IL-5 mRNA in T cells further supports the immunomodulatory effects of EBT .

Metabolic Studies

The metabolic implications of EBT contamination have been investigated through various analytical techniques aimed at understanding its presence in dietary supplements.

Analytical Techniques:

  • HPLC-ECD: High-performance liquid chromatography with electrochemical detection (HPLC-ECD) has been utilized to quantify levels of EBT in contaminated tryptophan samples. Findings indicate that EBT levels can reach approximately 60 ng/mg in contaminated products compared to negligible amounts in controls .
  • Metabolic Fingerprinting: Metabolic profiling techniques have differentiated contaminated samples from controls based on unique metabolite patterns, highlighting the significance of trace-level contaminants like EBT .

Case Studies

Several case studies illustrate the adverse effects associated with EBT consumption:

  • Eosinophilia-Myalgia Syndrome (EMS): The outbreak linked to L-tryptophan produced by Showa Denko led to over 1,600 reported cases of EMS, with symptoms including severe muscle pain and eosinophilia. Research identified EBT as a primary contaminant contributing to these health issues .
  • Animal Model Studies: In controlled experiments with Lewis rats, those treated with EBT exhibited significant myofascial thickening and immune system changes compared to vehicle controls. These findings underscore the potential health risks posed by EBT and its role as a contaminant in dietary supplements .

Q & A

Basic Research Questions

Q. How was 1,1'-Ethylidenebis(tryptophan) (EBT) identified as a contaminant in L-tryptophan preparations?

  • Methodological Answer : EBT was identified using high-performance liquid chromatography (HPLC) coupled with spectral analysis (UV, NMR, and mass spectrometry). Researchers isolated "Peak E" from contaminated L-tryptophan batches and confirmed its structure as a dimeric tryptophan derivative linked by an ethylidene bridge . This approach enabled differentiation between pure L-tryptophan and EBT, which co-eluted in early chromatographic methods .

Q. What analytical techniques are recommended for detecting and quantifying EBT in complex matrices?

  • Methodological Answer : Reverse-phase HPLC with photodiode array detection (HPLC-PDA) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are standard. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy is critical. These methods achieve detection limits as low as 0.01% (w/w) in L-tryptophan samples .

Q. What historical evidence links EBT to eosinophilia-myalgia syndrome (EMS)?

  • Methodological Answer : Epidemiological studies correlated EMS outbreaks with L-tryptophan supplements containing EBT. Case-control analyses identified EBT as a common contaminant in affected batches. Toxicological studies demonstrated EBT's ability to activate eosinophils and induce interleukin-5 production in T-cells, mimicking EMS pathology .

Advanced Research Questions

Q. How does EBT induce immune dysregulation in vitro, and what experimental models validate these mechanisms?

  • Methodological Answer : In vitro studies using human peripheral blood mononuclear cells (PBMCs) show EBT activates eosinophils via CD69 upregulation and stimulates Th2 cytokine release (e.g., IL-5). Dose-response experiments (0.1–100 μM) in cell cultures require flow cytometry for immune cell profiling and ELISA for cytokine quantification .

Q. What challenges exist in establishing animal models to study EBT's role in EMS?

  • Methodological Answer : Rodent models fail to fully replicate EMS symptoms due to species-specific metabolic differences. Advanced protocols involve transgenic mice expressing human HLA-DR3 alleles to mimic immune responses. Dose optimization (e.g., 50–200 mg/kg/day) and longitudinal histopathological monitoring are critical .

Q. How do researchers resolve contradictory data on EBT's purity and toxicity thresholds?

  • Methodological Answer : Batch-to-batch variability in historical samples necessitates impurity profiling via HPLC-UV/HRMS. Toxicity thresholds are assessed using in vitro IC50 values and in vivo NOAEL/LOAEL studies. Meta-analyses of EMS case reports suggest a dose-dependent relationship, with EBT concentrations >0.1% (w/w) posing significant risk .

Q. What statistical methods are appropriate for analyzing EBT's dose-response relationships in experimental data?

  • Methodological Answer : Non-linear regression (e.g., Hill equation) models dose-response curves. For multi-variable datasets (e.g., cytokine levels vs. EBT concentration), multivariate ANOVA or mixed-effects models account for biological replicates. Software like GraphPad Prism or R is used for significance testing (p < 0.05) .

Q. Which advanced structural characterization techniques confirm EBT's stability and degradation products?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) with LC-MS/MS monitor degradation. EBT degrades into 1-methyl-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid (MTCA), identified via high-resolution mass spectrometry (HRMS) and tandem MS/MS fragmentation .

Q. Methodological Considerations for Experimental Design

  • Ethical Compliance : For in vivo studies, adhere to institutional animal care guidelines (e.g., IACUC protocols) and report ethical approval IDs .
  • Data Reproducibility : Include negative controls (e.g., pure L-tryptophan) and spike-and-recovery experiments to validate analytical methods .
  • Contaminant Fingerprinting : Use reference standards (e.g., USP Tryptophan Related Compound A RS) for HPLC calibration .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Differences

EBT is chemically distinct from other L-tryptophan-related impurities, such as 3-(phenylamino)alanine (Peak UV-5) and 1-methyl-tetrahydro-beta-carboline-3-carboxylic acid (a hydrolysis product of EBT).

Compound Structure Biological Activity Association with EMS
1,1'-Ethylidenebis(tryptophan) (EBT) Dimer of two L-tryptophan molecules linked by an ethylidene bridge Stimulates type I collagen synthesis in fibroblasts; activates eosinophils and T cells Strong epidemiologic and in vitro evidence
3-(Phenylamino)alanine (Peak UV-5) Tryptophan analog with an aniline substitution Limited direct toxicity; potential co-contaminant in EMS cases Weak association; unclear role in pathogenesis
1-Methyl-THBC-3-carboxylic acid Hydrolysis product of EBT No collagen-stimulating activity; inert in fibrosis models Not implicated in EMS

Toxicological Profiles

EBT

  • In vivo effects : Induces perimysial inflammation, muscle necrosis, and fascial thickening in Lewis rats, mirroring human EMS pathology .
  • In vitro effects: Upregulates IL-5 production in T cells (40–60 pg/mL at 10 μM EBT) and enhances eosinophil activation (2.5-fold increase in superoxide production) .
  • Fibrogenic activity : Increases type I collagen mRNA levels in fibroblasts by 3.5-fold at 50 μM .

3-(Phenylamino)alanine

  • Subchronic toxicity: No significant histopathologic changes in mice at doses up to 100 mg/kg/day .
  • Synergistic effects : When combined with EBT, may exacerbate inflammation, though data are inconclusive .

Control L-Tryptophan

Detection and Analytical Methods

EBT and related impurities are distinguished via advanced chromatographic techniques:

  • HPLC with fluorimetric detection : Detects EBT at concentrations as low as 0.01 ppm in L-tryptophan .
  • Mass spectrometry: Differentiates EBT from 3-(phenylamino)alanine based on unique fragmentation patterns .

Contradictions and Limitations in Research

  • Dose dependency : Fibrogenic effects of EBT are observed at 50 μM in vitro, but in vivo relevance remains debated due to low contaminant levels in ingested L-tryptophan (~0.01% by weight) .
  • Synergistic mechanisms: Co-exposure to multiple contaminants (e.g., EBT + 3-(phenylamino)alanine) may be necessary for full pathology, complicating isolation of individual effects .

Propriétés

IUPAC Name

2-amino-3-[1-[1-[3-(2-amino-2-carboxyethyl)indol-1-yl]ethyl]indol-3-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O4/c1-14(27-12-15(10-19(25)23(29)30)17-6-2-4-8-21(17)27)28-13-16(11-20(26)24(31)32)18-7-3-5-9-22(18)28/h2-9,12-14,19-20H,10-11,25-26H2,1H3,(H,29,30)(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DETVQFQGSVEQBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(N1C=C(C2=CC=CC=C21)CC(C(=O)O)N)N3C=C(C4=CC=CC=C43)CC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132685-02-0
Record name 1,1'-Ethylidenebistryptophan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034899
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

CID 85188251
1,1'-Ethylidenebis(tryptophan)
CID 85188251
1,1'-Ethylidenebis(tryptophan)
CID 85188251
1,1'-Ethylidenebis(tryptophan)
CID 85188251
1,1'-Ethylidenebis(tryptophan)
CID 85188251
1,1'-Ethylidenebis(tryptophan)
CID 85188251
1,1'-Ethylidenebis(tryptophan)

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.